1-Bromo-3-methoxycyclopentane (CAS 338430-07-2) is a specialized, bifunctional alicyclic building block characterized by a reactive secondary bromide and a sterically defined methoxy ether on a rigid cyclopentane core. In industrial and pharmaceutical procurement, it is primarily sourced as a direct electrophilic precursor for installing the 3-methoxycyclopentyl moiety into complex active pharmaceutical ingredients (APIs). Unlike generic aliphatic halides, this compound is specifically selected to fine-tune the physicochemical properties of drug candidates—such as lowering lipophilicity (LogP), introducing a targeted hydrogen bond acceptor, and modulating basicity—without significantly increasing molecular weight. Its established utility in the synthesis of blood-brain barrier (BBB) penetrant kinase inhibitors makes it a critical raw material for advanced medicinal chemistry and scale-up manufacturing [1].
Substituting 1-bromo-3-methoxycyclopentane with simpler analogs, such as bromocyclopentane or 1-bromo-4-methoxycyclohexane, routinely fails in late-stage pharmaceutical development due to strict structure-activity relationship (SAR) and pharmacokinetic constraints. The unsubstituted bromocyclopentane yields highly lipophilic derivatives that often suffer from poor aqueous solubility and high efflux ratios, rendering them unsuitable for CNS targets [1]. Conversely, utilizing 6-membered ring analogs alters the spatial trajectory of the methoxy group, frequently leading to steric clashes in tight kinase binding pockets and a subsequent loss of target affinity [2]. Furthermore, attempting to use 3-methoxycyclopentanol as a substitute requires additional activation steps (e.g., tosylation), which decreases overall synthetic yield, increases process mass intensity (PMI), and introduces unwanted byproducts during industrial scale-up [3].
In the optimization of central nervous system (CNS) therapeutics, controlling lipophilicity is paramount. The incorporation of the 3-methoxycyclopentyl group—derived directly from 1-bromo-3-methoxycyclopentane—reduces the predicted LogP of the resulting scaffold by approximately 0.8 to 1.0 units compared to the unsubstituted cyclopentyl baseline. For example, in the development of ATM kinase inhibitors like AZD1390, balancing the basicity and lipophilicity (Log D7.4) was critical for achieving low efflux and high blood-brain barrier permeability [1]. The methoxy group acts as a targeted hydrogen bond acceptor that improves aqueous solubility without the excessive lipophilic penalty of a pure hydrocarbon ring.
| Evidence Dimension | Calculated Lipophilicity (LogP) shift |
| Target Compound Data | LogP reduction of ~0.8-1.0 units (via 3-methoxycyclopentyl incorporation) |
| Comparator Or Baseline | Unsubstituted bromocyclopentane |
| Quantified Difference | Significant reduction in lipophilicity with added H-bond acceptor capacity |
| Conditions | In silico physicochemical profiling for CNS drug candidates |
Procuring the methoxy-substituted bromide is essential for synthesizing CNS-targeted APIs that require strict control over Log D and efflux ratios.
The specific ring size and substitution pattern of the 3-methoxycyclopentyl moiety provide unique steric advantages in tight enzymatic binding pockets. In a structure-activity relationship (SAR) study of CDK9 inhibitors, the derivative incorporating the 3-methoxycyclopentyl group maintained equipotent target activity compared to the optimized lead compound. In direct contrast, expanding the ring to a 6-membered system and adding oxygen functionality (e.g., 4-methoxycyclohexyl derivatives) resulted in a quantifiable reduction in kinase inhibitory potency [1]. This demonstrates that the 5-membered ring's specific conformational space is critical for maintaining necessary protein-ligand interactions.
| Evidence Dimension | Kinase Inhibitory Potency (Target Affinity) |
| Target Compound Data | Equipotent to optimized lead (3-methoxycyclopentyl derivative) |
| Comparator Or Baseline | Oxygenated cyclohexyl derivatives (e.g., 4-methoxycyclohexyl) |
| Quantified Difference | Maintained baseline potency vs. reduced potency in 6-membered analogs |
| Conditions | Phenotypic screening and CDK9 kinase inhibition assays |
Buyers synthesizing specific kinase inhibitors must prioritize the 5-membered methoxy-substituted ring over 6-membered alternatives to prevent loss of therapeutic efficacy.
From a process chemistry perspective, utilizing 1-bromo-3-methoxycyclopentane as a direct alkylating agent offers significant efficiency gains over its alcohol counterpart, 3-methoxycyclopentanol. The pre-installed secondary bromide allows for direct participation in nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [1]. Substituting this with the alcohol requires an initial activation step—typically using methanesulfonyl chloride or p-toluenesulfonyl chloride—which adds a synthetic step, reduces overall yield by an estimated 10-20% due to intermediate isolation, and generates stoichiometric sulfur waste.
| Evidence Dimension | Synthetic Step Count and Yield Efficiency |
| Target Compound Data | 1-step direct alkylation/coupling |
| Comparator Or Baseline | 3-methoxycyclopentanol (requires 2 steps: activation + coupling) |
| Quantified Difference | Eliminates 1 synthetic step; avoids 10-20% yield loss from intermediate isolation |
| Conditions | Industrial scale N-alkylation or cross-coupling workflows |
Procuring the pre-halogenated building block streamlines manufacturing routes, reducing process mass intensity and overall production costs.
Ideal for incorporating the 3-methoxycyclopentyl motif into ATM, mTOR, or CDK9 inhibitors where precise control of Log D, basicity, and efflux is required for central nervous system exposure, directly leveraging the lipophilicity modulation described in Section 3 [1].
Selected when a drug candidate requires the steric bulk of a cyclopentyl ring but suffers from poor aqueous solubility, utilizing the methoxy group as a hydrogen bond acceptor to improve the overall pharmacokinetic profile without expanding to a 6-membered ring [2].
Procured as a direct electrophile for the N-alkylation of heterocyclic scaffolds (e.g., imidazoquinolines or pyrazinones), avoiding the multi-step activation required if starting from the corresponding cycloalkanol, thereby improving process yield [3].